3-Amino-N-pyridin-3-ylbenzamide
Overview
Description
3-Amino-N-pyridin-3-ylbenzamide, also known as 3-APB, is an organic compound that belongs to the class of pyridinium-substituted benzamides. It has been studied extensively due to its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. 3-APB has been found to have a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-bacterial effects.
Scientific Research Applications
Synthesis and Molecular Structure
3-Amino-N-pyridin-3-ylbenzamide and its derivatives have been extensively studied in the field of organic chemistry. A significant application is in the synthesis of various compounds. For example, a study by Yüksektepe et al. (2011) focused on synthesizing a related compound, 2-(N-benzoylbenzamido)pyridine-3-yl benzoate. This compound was analyzed using X-ray crystallography and density functional theory (DFT), highlighting the importance of these compounds in understanding molecular structures and interactions (Yüksektepe et al., 2011).
Corrosion Inhibition
Another application is in the field of corrosion science. Schiff’s bases derived from pyridyl substituted triazoles, which are closely related to 3-Amino-N-pyridin-3-ylbenzamide, have been investigated as corrosion inhibitors. A study by Ansari et al. (2014) demonstrated the effectiveness of these compounds in inhibiting corrosion in mild steel, following Langmuir adsorption isotherm (Ansari et al., 2014).
Colorimetric Chemosensor
In the field of chemical sensing, 3-Amino-N-pyridin-3-ylbenzamide derivatives have been used to develop colorimetric chemosensors. A study by Pan et al. (2015) explored the use of pyridine-based derivatives for the detection of mercury(II) in solutions, highlighting their potential as efficient sensors for environmental monitoring (Pan et al., 2015).
Synthesis Improvement
Improvement in the synthesis process of derivatives of 3-Amino-N-pyridin-3-ylbenzamide is another area of research. Xue (2013) reported on two approaches for synthesizing 2-amino-5-cyano-N, 3-dimethyl-benzamide, which used safer alternatives to hazardous chemicals, indicating progress in making the synthesis process more efficient and environmentally friendly (Xue, 2013).
Pharmaceutical Studies
In pharmaceutical research, compounds related to 3-Amino-N-pyridin-3-ylbenzamide have been explored for their potential medical applications. For instance, Larocca et al. (1965) investigated the preparation of various aminoacetylbenzamides for potential anticonvulsant properties, which could lead to new therapeutic options (Larocca et al., 1965).
Safety And Hazards
properties
IUPAC Name |
3-amino-N-pyridin-3-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-10-4-1-3-9(7-10)12(16)15-11-5-2-6-14-8-11/h1-8H,13H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXMEGSVJDLDHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477735 | |
Record name | 3-Amino-N-pyridin-3-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-pyridin-3-ylbenzamide | |
CAS RN |
25844-48-8 | |
Record name | 3-Amino-N-pyridin-3-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-N-3-pyridinylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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